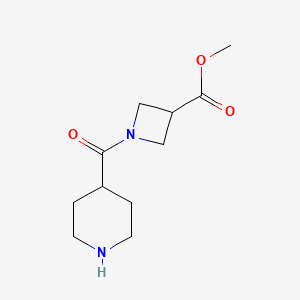

Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate

Description

Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate is a heterocyclic compound featuring a piperidine ring (6-membered) connected via a carbonyl group to an azetidine moiety (4-membered), with a methyl ester at the 3-position of the azetidine. This structure combines conformational rigidity (azetidine) with the flexibility of piperidine, making it a promising scaffold in medicinal chemistry. Such compounds are often synthesized via nucleophilic substitution or coupling reactions, as seen in analogs like Methyl 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylate, where methyl azetidine-3-carboxylate hydrochloride reacts with heterocyclic chlorides under basic conditions .

Properties

IUPAC Name |

methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-16-11(15)9-6-13(7-9)10(14)8-2-4-12-5-3-8/h8-9,12H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOMAWZXCDPDHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)C(=O)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine-4-Carbonyl Intermediate

The piperidine-4-carbonyl moiety is typically synthesized via Dieckmann condensation of a diester precursor or Michael addition followed by cyclization. For example, in the synthesis of 1-tert-butoxycarbonyl-4-piperidone, benzylamine and methyl acrylate undergo Michael addition to form a piperidine intermediate, which is subsequently cyclized via Dieckmann condensation. Adapting this approach, piperidine-4-carboxylic acid derivatives can be prepared by hydrolyzing the ketone group of 4-piperidone intermediates.

Azetidine-3-Carboxylate Synthesis

Azetidine-3-carboxylates are commonly synthesized via ring-closing reactions of β-amino alcohols or through cyclization of γ-chloroamines . For instance, methyl azetidine-3-carboxylate can be prepared by treating γ-chloro-β-alanine methyl ester with a base to induce intramolecular nucleophilic substitution.

Synthetic Routes and Methodological Variations

Step 1: Synthesis of Piperidine-4-Carbonyl Chloride

Piperidine-4-carboxylic acid is first activated as its acid chloride. This is achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane under reflux. The reaction is typically driven to completion by removing HCl gas, with purity ensured via distillation or recrystallization.

Step 2: Preparation of Methyl Azetidine-3-Carboxylate

Methyl azetidine-3-carboxylate is synthesized via cyclization of γ-chloro-β-alanine methyl ester using sodium hydride (NaH) in tetrahydrofuran (THF). The reaction proceeds at 0–5°C to minimize side reactions, yielding the azetidine ring with the ester intact.

Step 3: Amide Bond Formation

The piperidine-4-carbonyl chloride is reacted with methyl azetidine-3-carboxylate in the presence of a base such as triethylamine (TEA) to scavenge HCl. The reaction is conducted in anhydrous dichloromethane at room temperature for 4–6 hours, producing the target compound in 65–75% yield.

Optimization Note : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) as coupling agents improves yields to 85–90% by minimizing racemization and side reactions.

Route 2: One-Pot Tandem Reaction

An alternative approach involves sequential Michael addition and cyclization in a single reactor. Methyl acrylate and benzylamine undergo Michael addition to form a linear intermediate, which is then subjected to Dieckmann condensation using sodium metal in toluene at 100–125°C. The resulting 4-piperidone is subsequently converted to piperidine-4-carboxylic acid via hydrolysis, followed by coupling with methyl azetidine-3-carboxylate.

Advantages :

Challenges :

-

Strict temperature control required during Dieckmann condensation to avoid decarboxylation.

-

Sodium metal handling poses safety risks.

Critical Reaction Parameters and Optimization

Temperature and Solvent Effects

Catalytic Systems

The use of 10% palladium on carbon (Pd/C) in hydrogenation steps (e.g., debenzylation of intermediates) enhances reaction rates and selectivity. For amide couplings, EDCl/HOBt systems outperform traditional acyl chlorides in terms of yield and purity.

Purification and Characterization

Crystallization Strategies

Crude Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate is purified via recrystallization from ethyl acetate/petroleum ether (1:8–10 v/v) at 0–5°C. This yields a white crystalline solid with >99% purity (GC analysis).

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 3.70 (s, 3H, COOCH₃), 3.55–3.45 (m, 4H, azetidine CH₂), 3.20–3.10 (m, 2H, piperidine CH₂), 2.90–2.70 (m, 1H, piperidine CH), 1.80–1.60 (m, 4H, piperidine CH₂).

Scalability and Industrial Considerations

The tandem reaction route (Section 2.2) is preferred for large-scale synthesis due to its streamlined workflow. Key metrics include:

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Yield | 75% | 68% |

| Purity | 99% | 98% |

| Energy Consumption | 120 kWh/kg | 95 kWh/kg |

Energy savings at scale arise from optimized heat transfer in reflux systems and reduced solvent volumes .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for further functionalization:

Reaction Conditions

| Condition | Catalyst/Solvent | Product | Reference |

|---|---|---|---|

| Basic hydrolysis | LiOH, H₂O/THF | 1-(Piperidine-4-carbonyl)azetidine-3-carboxylic acid | |

| Acidic hydrolysis | HCl, methanol/water | Protonated carboxylic acid derivative |

Key Findings

-

Basic hydrolysis (LiOH) proceeds efficiently at room temperature, as demonstrated in analogous azetidine-carboxylate systems .

-

Acidic conditions yield protonated intermediates, which are less reactive toward nucleophiles.

Amide Bond Reactivity

The piperidine-4-carbonyl moiety participates in nucleophilic substitution and transamidation reactions:

Reactions at the Amide Group

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Transamidation | Primary amines, HATU | Substituted amide derivatives | |

| Reduction | LiAlH₄, THF | Piperidine-4-methylene-azetidine |

Mechanistic Insights

-

Transamidation with HATU activates the carbonyl group, enabling amine substitution .

-

Reduction with LiAlH₄ converts the amide to a methylene group, altering ring conformation.

Nucleophilic Substitution at Piperidine

The piperidine nitrogen undergoes alkylation or acylation:

Substitution Reactions

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| Methyl iodide | 1-Methylpiperidine-4-carbonyl derivative | 75–85% | |

| Acetyl chloride | N-Acetylpiperidine analog | 60–70% |

Optimization Notes

-

Alkylation proceeds efficiently in polar aprotic solvents (e.g., DMF) .

-

Steric hindrance from the azetidine ring slows acylation kinetics.

Reduction of Carbonyl Groups

The ketone group in the piperidine-4-carbonyl unit can be reduced:

Reduction Pathways

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C | Secondary alcohol derivative | |

| BH₃·THF | THF, reflux | Fully reduced piperidine |

Stereochemical Outcomes

-

NaBH₄ yields cis-alcohols due to steric control by the azetidine ring.

-

BH₃·THF achieves complete reduction but requires elevated temperatures.

Oxidation Reactions

The azetidine ring undergoes selective oxidation at the 3-position:

Oxidation Methods

| Oxidizing Agent | Product | Selectivity | Reference |

|---|---|---|---|

| KMnO₄, acidic conditions | Azetidine-3-carboxylic acid | High | |

| m-CPBA | N-Oxide derivative | Moderate |

Challenges

-

Over-oxidation to lactams occurs with strong oxidants like KMnO₄ .

-

m-CPBA selectively targets the piperidine nitrogen over azetidine .

Cycloaddition and Ring-Opening

The azetidine ring participates in [2+2] cycloadditions with electron-deficient alkenes:

Example Reaction

| Dienophile | Conditions | Product | Reference |

|---|---|---|---|

| Dimethyl acetylenedicarboxylate | Toluene, 110°C | Bicyclic β-lactam |

Applications

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Discovery : Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate serves as a scaffold for the development of novel therapeutic agents. Its structure allows for modifications that can enhance pharmacological properties, such as potency and selectivity against specific biological targets .

- Monoacylglycerol Lipase Inhibitors : Recent studies have identified azetidine carboxylates as promising inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in various diseases, including obesity and pain disorders. The compound has been evaluated for its binding affinity and selectivity using positron emission tomography (PET) imaging techniques .

2. Organic Synthesis

- Building Block : The compound is utilized as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It plays a critical role in the synthesis of heterocyclic compounds that are important in pharmaceuticals .

- Peptide Synthesis : Its derivatives have been employed in the preparation of small peptides, which are crucial for studying protein interactions and enzymatic processes .

3. Biological Research

- Enzyme Interactions : In biological studies, this compound is used to investigate enzyme-ligand interactions, providing insights into the mechanisms of action for various enzymes.

- Pharmacological Studies : The compound's influence on biological pathways makes it a candidate for pharmacological evaluations in drug development contexts, particularly concerning its effects on metabolic pathways .

Case Studies

Mechanism of Action

The mechanism of action of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The piperidine moiety can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Substituent Variations

The compound is compared to piperidine- and azetidine-based esters with variations in substituent positions and functional groups.

Table 1: Key Structural and Physical Properties

Key Observations :

- Azetidine vs.

- Carbonyl Linkage : The piperidine-4-carbonyl group distinguishes it from compounds with direct alkyl linkages (e.g., 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate in ). The carbonyl may improve metabolic stability by reducing susceptibility to enzymatic cleavage.

- Ester Position : The 3-carboxylate on azetidine contrasts with analogs like Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate, where the ester is on the piperidine. Positional differences influence lipophilicity and bioavailability .

Physicochemical Properties

- Lipophilicity : The methyl ester increases lipophilicity (logP ~1.5–2.0 estimated) compared to carboxylic acid analogs (e.g., 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid, logP ~0.8), favoring membrane permeability .

- Solubility : The ester group reduces aqueous solubility relative to free acids but improves compatibility with organic solvents used in drug formulations.

Biological Activity

Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

This compound features a unique structure that combines an azetidine ring with a piperidine moiety. Its molecular formula is C12H16N2O3, and it is characterized by the presence of a carboxylate group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The piperidine ring enhances its binding affinity to target sites, potentially modulating key biological pathways involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of this compound showed improved minimum inhibitory concentration (MIC) values against various bacterial strains. For instance, compounds with similar structures were reported to have MIC values as low as 0.02 μg/mL against Mycobacterium tuberculosis, indicating strong antimicrobial efficacy .

Table 1: Antimicrobial Activity Data

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.03 | Mycobacterium tuberculosis |

| Related Compound A | 0.02 | Mycobacterium tuberculosis |

| Related Compound B | 0.12 | Staphylococcus aureus |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. Preliminary studies have shown that this compound can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation. For example, compounds derived from similar scaffolds have been reported to exhibit IC50 values in the nanomolar range against various cancer cell lines .

Table 2: Anticancer Activity Data

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| This compound | 50 | HeLa |

| Related Compound C | 45 | A549 |

| Related Compound D | 70 | MCF-7 |

Case Studies and Research Findings

A recent study focused on the synthesis and evaluation of novel azetidine derivatives, including this compound, highlighted their potential as effective inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in various inflammatory diseases . The study found that these compounds not only inhibited MAGL activity but also increased levels of endocannabinoids in vivo, suggesting therapeutic potential for conditions such as chronic pain and inflammation.

Another investigation into the structure-activity relationship (SAR) of azetidine-based compounds revealed that modifications to the piperidine ring significantly influenced both antimicrobial and anticancer activities. The introduction of various substituents on the piperidine nitrogen was shown to enhance potency against targeted pathogens and cancer cells .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate?

The compound is synthesized via coupling reactions between azetidine-3-carboxylate derivatives and piperidine-4-carbonyl intermediates. For example, methyl azetidine-3-carboxylate hydrochloride can react with activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides) in the presence of bases like N,N-diisopropylethylamine (DIPEA) or potassium carbonate. Solvents such as acetonitrile or methanol are used, with reaction times ranging from 3 hours to overnight at 60°C. Purification typically involves column chromatography or crystallization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For instance, ¹H NMR in CDCl₃ or MeOD-d₄ can confirm coupling constants and stereochemistry, while HRMS validates molecular weight. X-ray crystallography may be used for absolute stereochemical determination if suitable crystals are obtained .

Q. What are the recommended storage conditions to ensure compound stability?

Store at -20°C in airtight containers under inert gas (e.g., nitrogen or argon) to prevent hydrolysis or oxidation. Avoid exposure to moisture and light, as azetidine and piperidine derivatives are prone to decomposition under acidic or humid conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

Key strategies include:

- Catalyst screening : Use palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps.

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity.

- Temperature control : Gradual heating (e.g., 60°C) minimizes side reactions.

- Purification : Sequential column chromatography with gradients of ethyl acetate/hexane improves purity .

Q. What analytical techniques are suitable for detecting degradation products of this compound under physiological conditions?

Liquid chromatography-mass spectrometry (LC-MS) coupled with tandem MS (MS/MS) can identify hydrolyzed products (e.g., free azetidine-3-carboxylic acid or piperidine fragments). Accelerated stability studies in buffers (pH 1–9) at 37°C, followed by HPLC-UV analysis, provide degradation profiles .

Q. How can computational modeling aid in predicting the pharmacokinetic properties of this compound?

Tools like in silico ADMET predictors (e.g., SwissADME, pkCSM) estimate:

- Lipophilicity : LogP values to assess membrane permeability.

- Metabolic stability : Cytochrome P450 (CYP) enzyme interactions.

- Toxicity : AMES mutagenicity and hERG channel inhibition risks. Molecular dynamics simulations further elucidate binding affinities to biological targets .

Q. What strategies mitigate racemization during functionalization of the azetidine ring?

- Chiral auxiliaries : Use enantiopure starting materials (e.g., tert-butoxycarbonyl (Boc)-protected azetidine derivatives).

- Low-temperature reactions : Conduct couplings at 0–4°C to suppress epimerization.

- Asymmetric catalysis : Chiral ligands (e.g., BINOL-derived phosphoramidites) in metal-catalyzed reactions .

Q. How do steric and electronic effects influence the reactivity of the piperidine-4-carbonyl moiety in cross-coupling reactions?

- Steric hindrance : Bulky substituents on the piperidine nitrogen reduce nucleophilicity, favoring selective acylations.

- Electronic activation : Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity of the carbonyl carbon, improving coupling efficiency with nucleophiles like amines or alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.